Oxoamide
Overview
Description
Oxoamide is an organic compound with the formula (CONH2)2 . It is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It is the diamide derived from oxalic acid .
Synthesis Analysis
Oxoamide is produced from hydrogen cyanide, which is oxidized to cyanogen, and then hydrolyzed . It can also be prepared from formamide by glow-discharge electrolysis . A new series of oxamide and fumaramide derivatives were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors against Alzheimer’s disease (AD) .
Molecular Structure Analysis
The molecular formula of Oxoamide is C2H4N2O2 . Its average mass is 88.065 Da and its monoisotopic mass is 88.027275 Da .
Chemical Reactions Analysis
Oxoamide-to-thioamide substitutions can alter hydrogen bonding networks, metal interactions, peptide folding, and photophysical properties . It dehydrates above 350 °C releasing cyanogen .
Physical And Chemical Properties Analysis
Oxoamide is a white powder with a density of 1.667 g/cm3 . It has a melting point of 122 °C and a boiling point of 324 °C . It decomposes above 350 °C .
Scientific Research Applications
Neurodegenerative Disease Research
Oxoamide derivatives have been synthesized and evaluated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the context of Alzheimer’s disease (AD). These compounds could bind to both catalytic and peripheral active sites of AChE, exhibiting mixed-type inhibition and showing promise as therapeutic agents against AD .
Medicinal Chemistry
In medicinal chemistry, the oxoamide structure is crucial for the development of enzyme inhibitors. The presence of an ethylene bridge in oxamide derivatives influences the inhibition of AChE and BuChE, which is essential for the pharmacotherapy of neurodegenerative diseases like AD .
Biological Chemistry
Oxoamide-to-thioamide substitutions can significantly alter hydrogen bonding networks, metal interactions, peptide folding, and photophysical properties. This makes oxoamide a valuable compound in the study of peptide and protein properties, potentially leading to the development of new antibiotics and anticancer agents .
Peptide and Protein Engineering
Thioamide-containing peptides and proteins, which are analogs of oxoamides, have been found in natural products with antibiotic and anticancer activities. The modification of peptides with oxoamide-to-thioamide substitutions can provide insights into protein folding mechanisms and enhance the stability and activity of medicinally relevant peptides .
Mechanism of Action
- Unlike urea, which releases nitrogen rapidly upon hydrolysis, oxamide hydrolyzes slowly, making it suitable for sustained nutrient supply in agriculture .
- Upon application to soil, oxamide gradually hydrolyzes, releasing ammonia (NH₃). This slow release helps maintain a steady supply of nitrogen for plant growth .
Target of Action
Mode of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-4-oxo-4-pyridin-3-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOSCPWOYYLIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862385 | |
Record name | Oxoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oxoamide | |
CAS RN |
713-05-3 | |
Record name | N-Methyl-γ-oxo-3-pyridinebutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=713-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxoamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BA-2702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL86R2ULD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.